molecular formula C3H4F4O B1581890 1,1,2,2-Tetrafluoro-1-methoxyethane CAS No. 425-88-7

1,1,2,2-Tetrafluoro-1-methoxyethane

Cat. No.: B1581890
CAS No.: 425-88-7
M. Wt: 132.06 g/mol
InChI Key: YQQHEHMVPLLOKE-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,1,2,2-Tetrafluoro-1-methoxyethane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, metal fluorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoro-1-methoxyethane involves its interaction with molecular targets through its fluorinated moiety. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as fluorination and substitution, which modify the properties of the target molecules. The pathways involved include the formation of highly fluorinated intermediates that can further react to form stable products.

Comparison with Similar Compounds

1,1,2,2-Tetrafluoro-1-methoxyethane can be compared with other similar fluorinated compounds, such as:

These compounds share similar fluorinated structures but differ in their functional groups and specific applications. This compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4O/c1-8-3(6,7)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQHEHMVPLLOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195282
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425-88-7
Record name 1-Methoxy-1,1,2,2-tetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetrafluoro-1-methoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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